[Amino(3-chlorophenyl)methylidene]amino prop-2-enoate
Description
[Amino(3-chlorophenyl)methylidene]amino prop-2-enoate is a compound featuring a chlorinated phenyl group linked to an amino-methylidene moiety and a prop-2-enoate ester. This structure combines aromatic, hydrogen-bonding, and ester functional groups, making it relevant for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
[(Z)-[amino-(3-chlorophenyl)methylidene]amino] prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-9(14)15-13-10(12)7-4-3-5-8(11)6-7/h2-6H,1H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQHXDQWMWJVFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)ON=C(C1=CC(=CC=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)O/N=C(/C1=CC(=CC=C1)Cl)\N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
[Amino(3-chlorophenyl)methylidene]amino prop-2-enoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor for specific enzymes, affecting their activity and the overall biochemical pathways they are involved in. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces. These interactions can influence the compound’s stability, reactivity, and overall function in biochemical processes.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of key signaling molecules, leading to changes in cellular responses such as proliferation, differentiation, or apoptosis. Additionally, it can alter the expression of specific genes, thereby impacting the production of proteins and other molecules essential for cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Alternatively, it may activate enzymes by inducing conformational changes that enhance their activity. These interactions can also lead to changes in gene expression, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may undergo chemical degradation, leading to the formation of by-products that could affect its activity and function. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity. At higher doses, it may induce toxic or adverse effects, including cellular damage, organ dysfunction, or systemic toxicity. Identifying the threshold doses and understanding the dose-response relationship is crucial for its safe and effective use.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound may be metabolized by liver enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems and its potential effects on overall metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. The compound may be transported by specific transporters or binding proteins, influencing its localization and accumulation in different cellular compartments. These transport mechanisms can affect the compound’s bioavailability and its ability to reach target sites within the body.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects.
Biological Activity
[Amino(3-chlorophenyl)methylidene]amino prop-2-enoate, with CAS No. 1315376-76-1, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.
Chemical Structure and Properties
The compound features an amino group attached to a 3-chlorophenyl ring and a prop-2-enoate moiety. Its structure can be represented as follows:
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The following mechanisms have been proposed based on current research:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, similar to other aminophenyl derivatives that have shown inhibitory effects on viral replication processes .
- Antimicrobial Properties : Studies indicate that derivatives of this compound could exhibit antimicrobial activities, which are crucial for developing new antibiotics.
- Cytotoxic Effects : Preliminary investigations suggest potential cytotoxic effects against various cancer cell lines, indicating its possible application in cancer therapy .
Research Findings and Case Studies
Several studies have investigated the biological activities of this compound and its derivatives:
Table 1: Summary of Biological Activities
Case Study: HAdV Inhibition
In a study focused on developing inhibitors for human adenovirus (HAdV), several compounds were synthesized based on the structure of this compound. Notably, one derivative showed an IC50 value of 0.27 μM with a selectivity index greater than 100 compared to the lead compound niclosamide, making it a promising candidate for further development .
Case Study: Antimicrobial Activity
Another investigation into the antimicrobial properties revealed that derivatives of this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Chlorophenyl and Carbamate/Carbonyl Groups
Compounds such as 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (e.g., 4a–i) share the 3-chlorophenylamino motif but replace the enoate with carbamate or carbonyl-linked alkyl chains . Key differences include:
- Lipophilicity: Determined via HPLC, these carbamates exhibit log k values ranging from 2.1–4.3, influenced by alkyl chain length. The enoate group in the target compound may reduce lipophilicity compared to longer alkyl carbamates .
- Synthetic Routes: Synthesized via Ullmann coupling or carbamate formation, contrasting with the enoate’s preparation through cyclization reactions (e.g., using PPA at 130–140°C) .
Heterocyclic Derivatives (Oxazoloquinolines and Imidazole Carboxylates)
Methyl 3-arylamino-2-benzoylaminobut-2-enoate derivatives form heterocycles like 4-methyl-2-phenyl[1,3]oxazolo[4,5-c]quinolines (4) and imidazole carboxylates (5) under acidic conditions . Comparatively:
- Purification : Both classes require column chromatography, suggesting comparable polarity profiles .
Perfluorinated Prop-2-enoate Esters
Perfluorinated analogs (e.g., 4-[Methyl(undecafluoropentylsulfonyl)amino]butyl prop-2-enoate) feature fluorinated alkyl chains instead of chlorophenyl groups . Notable contrasts:
- Applications: Fluorinated enoates are used in coatings/polymers, while the target compound’s amino-chlorophenyl group may favor biological interactions (e.g., enzyme inhibition) .
Simple Prop-2-enoate Esters
Derivatives like Propan-2-yl 3-phenylprop-2-enoate replace the amino-chlorophenyl group with non-polar substituents . Key distinctions:
- Ester Hydrolysis: The isopropyl ester in simpler enoates may hydrolyze faster than the target compound’s amino-stabilized enoate.
- Steric Effects: Bulky amino-methylidene groups in the target compound could hinder nucleophilic attacks compared to unsubstituted enoates .
Physicochemical and Functional Properties
Table 1: Comparative Properties of Selected Compounds
Hydrogen Bonding and Crystallization Behavior
The amino group in the target compound facilitates hydrogen bonding, which influences crystal packing and solubility. Etter’s graph set analysis predicts N–H···O interactions between the enoate carbonyl and amino group, similar to carbamates . However, fluorinated enoates lack strong hydrogen-bond donors, leading to less ordered crystalline phases .
Preparation Methods
Condensation of 3-Chloroaniline with Activated Acrylic Esters
A common approach is the condensation of 3-chloroaniline derivatives with ethyl or methyl acrylate under controlled conditions to form the aminoacrylate structure. The reaction is typically catalyzed by acid or base to facilitate the formation of the imine or Schiff base intermediate, which then tautomerizes to the amino-methylidene product.
- Reaction conditions: Mild heating (room temperature to 60 °C), solvent such as ethanol or ethyl acetate.
- Catalysts: Acidic catalysts like p-toluenesulfonic acid or basic catalysts such as triethylamine may be used to promote condensation.
- Yields: Typically moderate to high yields (60–90%) depending on reaction time and purity of reagents.
Catalytic Mannich-Type Reactions for β-Aminoketone Analogues
Recent advances in β-aminoketone synthesis via Mannich reactions under nano-catalytic conditions provide insight into possible alternative routes for aminoacrylate derivatives. These methods involve:
- Multicomponent reactions of aryl amines, aldehydes, and ketones catalyzed by recyclable nanomagnetic catalysts.
- Mild reaction conditions (room temperature, ethanol solvent).
- High yields (82–99%) and excellent selectivity.
- Green chemistry aspects with catalyst recyclability.
Though these reactions focus on β-aminoketones, the principles of catalytic activation of amino and aldehyde groups can be adapted for the synthesis of aminoacrylate derivatives.
Comparative Data Table of Preparation Conditions
| Methodology | Key Reagents/Conditions | Catalyst/Promoter | Temperature | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| Condensation of 3-chloroaniline + acrylate | 3-chloroaniline, ethyl acrylate | Acid/base catalyst (e.g., p-TsOH) | RT to 60 °C | 60–90 | Standard approach, moderate to high yield |
| One-pot Overman rearrangement + RCM | Allylic trichloroacetimidate, Grubbs catalyst | Pd(II), Grubbs 2nd gen catalyst | 20 h at RT | Up to 63 | Improved yield with neutral alumina filtration |
| Mannich-type nano-catalysis | Aryl amine, aryl aldehyde, ketone | Fe3O4-based nanocatalysts | RT, ethanol | 82–99 | Green, recyclable catalyst, high efficiency |
| Enantioselective spirocyclization (related) | Azlactones, enals, Pd(0), chiral amine catalyst | Pd2(dba)3, chiral secondary amine | RT | 37–70 | High enantioselectivity, potential for derivatization |
Research Findings and Optimization Notes
- Filtration media impact: Use of neutral alumina instead of acidic silica gel prevents decomposition during workup, significantly improving yields in related syntheses.
- Catalyst choice: Palladium(II) catalysts provide mild conditions but sometimes lower yields due to side reactions; Grubbs catalysts improve ring-closing steps in related systems.
- Solvent effects: Protic solvents can cause decomposition of starting materials in related aminoacrylate syntheses; dipolar aprotic solvents (e.g., ethyl acetate) are preferred.
- Green chemistry: Nano-catalysts enable mild, efficient, and recyclable processes with reduced environmental impact.
- Structural confirmation: X-ray crystallography and NMR confirm the non-planar conformation and dihedral angles critical for reactivity and stability.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for [Amino(3-chlorophenyl)methylidene]amino prop-2-enoate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous esters are synthesized by reacting amino-substituted intermediates with prop-2-enoate precursors under anhydrous conditions (e.g., using HCl as a catalyst in ethanol) . Yield optimization requires precise control of temperature (e.g., 60–80°C) and stoichiometric ratios, with monitoring via TLC or HPLC. Evidence from trifluoromethyl-substituted esters suggests that electron-withdrawing groups (e.g., Cl on the phenyl ring) may necessitate longer reaction times .
Q. How is this compound characterized structurally?
- Methodological Answer : X-ray crystallography is critical for confirming the Z/E configuration of the enoate group and hydrogen bonding patterns. For related compounds, single-crystal X-ray studies (e.g., at 153 K) reveal bond angles and torsional strain, with R factors <0.05 ensuring accuracy . Complementary techniques include H/C NMR for verifying substituent positions and FT-IR for identifying functional groups (e.g., C=O at ~1700 cm) .
Q. What are the stability considerations for this compound under laboratory storage?
- Methodological Answer : Stability is influenced by moisture and light. Store in amber vials at –20°C under inert gas (N or Ar). Hydrolysis of the enoate ester is a key degradation pathway; pH 6–7 buffers or desiccants (e.g., silica gel) are recommended for long-term storage .
Advanced Research Questions
Q. How does the 3-chlorophenyl group influence the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer : The electron-withdrawing Cl substituent enhances electrophilic aromatic substitution (e.g., nitration) at the para position relative to the amino group. Kinetic studies on analogous chlorophenyl derivatives show rate constants 1.5–2× higher than non-halogenated analogs due to increased ring polarization . Computational modeling (DFT) can predict reactive sites by analyzing electron density maps .
Q. What strategies resolve contradictory biological activity data in enzyme inhibition assays?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, ionic strength). For example, amino-substituted esters exhibit pH-dependent binding to serine hydrolases. Standardize assays using buffers like Tris-HCl (pH 7.4) and validate via dose-response curves (IC values ± SEM). Cross-validate with orthogonal methods (e.g., SPR or ITC) to confirm binding kinetics .
Q. How can computational chemistry predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with proteins. For chlorophenyl derivatives, prioritize pharmacophore features like hydrogen bond donors (NH groups) and hydrophobic pockets. Validate predictions with mutagenesis studies on key residues (e.g., catalytic triads in enzymes) .
Q. What analytical methods distinguish between stereoisomers or tautomeric forms?
- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers. For tautomers (e.g., enamine vs. imine forms), N NMR or variable-temperature NMR (VT-NMR) detects equilibrium shifts. X-ray photoelectron spectroscopy (XPS) can differentiate nitrogen hybridization states .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
